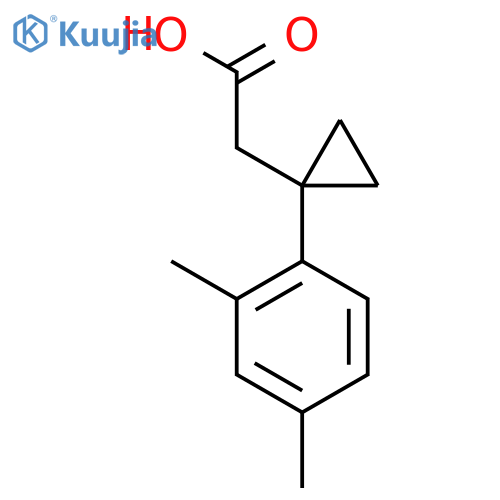Cas no 1226183-10-3 (2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)
2-1-(2,4-ジメチルフェニル)シクロプロピル酢酸は、シクロプロピル骨格と芳香族基を有する有機化合物です。その特異な構造により、医薬品中間体や農薬原料としての応用が期待されています。分子内にシクロプロパン環を有することで立体障害が生じ、高い化学的安定性を示します。また、2,4-ジメチルフェニル基の存在により、脂溶性が向上し、生体膜透過性に優れる特性を持ちます。この化合物は、選択的な反応性を有し、官能基変換が容易なため、多様な誘導体合成が可能です。特に、創薬化学の分野において、新規生物活性化合物の設計における有用な構築単位として注目されています。

1226183-10-3 structure
商品名:2-1-(2,4-dimethylphenyl)cyclopropylacetic acid
2-1-(2,4-dimethylphenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,4-dimethylphenyl)cyclopropylacetic acid
- EN300-1830874
- 1226183-10-3
- 2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid
-
- インチ: 1S/C13H16O2/c1-9-3-4-11(10(2)7-9)13(5-6-13)8-12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
- InChIKey: AVIYPPSFFZSYSP-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C2C=CC(C)=CC=2C)CC1)=O
計算された属性
- せいみつぶんしりょう: 204.115029749g/mol
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.3Ų
2-1-(2,4-dimethylphenyl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830874-2.5g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-1g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-0.5g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-0.05g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-5.0g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 5g |
$3977.0 | 2023-06-04 | ||
| Enamine | EN300-1830874-10.0g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 10g |
$5897.0 | 2023-06-04 | ||
| Enamine | EN300-1830874-1.0g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1830874-0.25g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-0.1g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1830874-10g |
2-[1-(2,4-dimethylphenyl)cyclopropyl]acetic acid |
1226183-10-3 | 10g |
$4236.0 | 2023-09-19 |
2-1-(2,4-dimethylphenyl)cyclopropylacetic acid 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1226183-10-3 (2-1-(2,4-dimethylphenyl)cyclopropylacetic acid) 関連製品
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
